MRS2395

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

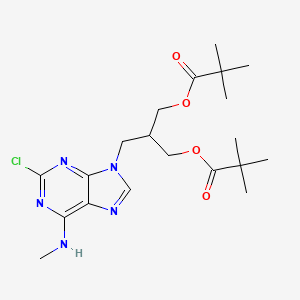

[2-[[2-chloro-6-(methylamino)purin-9-yl]methyl]-3-(2,2-dimethylpropanoyloxy)propyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30ClN5O4/c1-19(2,3)16(27)29-9-12(10-30-17(28)20(4,5)6)8-26-11-23-13-14(22-7)24-18(21)25-15(13)26/h11-12H,8-10H2,1-7H3,(H,22,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASABYJQIYJDID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCC(CN1C=NC2=C(N=C(N=C21)Cl)NC)COC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435170 | |

| Record name | 2-{[2-Chloro-6-(methylamino)-9H-purin-9-yl]methyl}propane-1,3-diyl bis(2,2-dimethylpropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491611-55-3 | |

| Record name | 2-{[2-Chloro-6-(methylamino)-9H-purin-9-yl]methyl}propane-1,3-diyl bis(2,2-dimethylpropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Action of MRS2395: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS2395 is a potent and selective antagonist of the P2Y12 receptor, a critical component in ADP-mediated platelet activation and a key target in antiplatelet therapy. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its function. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding.

Introduction

The P2Y12 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on the surface of platelets, plays a pivotal role in hemostasis and thrombosis. Upon activation by its endogenous ligand, adenosine diphosphate (ADP), the P2Y12 receptor initiates a signaling cascade that leads to platelet aggregation, granule release, and thrombus formation. Consequently, antagonism of the P2Y12 receptor is a cornerstone of antiplatelet therapy for the prevention of cardiovascular events. This compound, a dipivaloyl derivative, has emerged as a valuable pharmacological tool for investigating P2Y12 receptor function due to its high potency and selectivity.[1][2][3] This guide delineates the intricate mechanisms through which this compound exerts its inhibitory effects.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified through various in vitro assays. The following table summarizes the key quantitative data for this compound, providing a basis for its characterization as a P2Y12 receptor antagonist.

| Parameter | Value | Species/Cell Type | Assay Conditions | Reference |

| Ki | 3.6 µM | Rat Platelets | Inhibition of ADP-induced platelet activation | [1][2][3] |

| Ki | 3.7 µM | Rat Platelets | Inhibition of ADP-induced aggregation | [4] |

| IC50 | 7 µM | Rat Platelets | Inhibition of ADP-induced cAMP reduction in the presence of PGE1 | [1][2][3] |

| IC50 | 7 µM | Human Platelet-Rich Plasma | Inhibition of platelet aggregation induced by 3 µM ADP | [5] |

Mechanism of Action: P2Y12 Receptor Antagonism and Downstream Signaling

This compound functions as a competitive antagonist at the P2Y12 receptor.[1][2][3][4] By binding to the receptor, it prevents ADP from initiating the downstream signaling cascade. The P2Y12 receptor is coupled to the inhibitory G protein, Gi.

Inhibition of Adenylyl Cyclase

Upon ADP binding, the activated Gi protein dissociates into its α and βγ subunits. The Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lowered cAMP levels contribute to platelet activation. This compound, by blocking ADP binding, prevents this Gi-mediated inhibition of adenylyl cyclase, thereby maintaining intracellular cAMP concentrations and promoting an inactive platelet state.[1][2][3]

Modulation of RhoA/ROCK and p38 MAPK Signaling Pathways

Recent studies have elucidated the role of this compound in modulating signaling pathways beyond the canonical adenylyl cyclase axis, particularly in microglia. In models of chronic migraine and neuropathic pain, P2Y12 receptor activation has been shown to engage the RhoA/ROCK (Rho-associated coiled-coil containing protein kinase) and p38 MAPK (mitogen-activated protein kinase) pathways, contributing to microglial activation and neuroinflammation. This compound has been demonstrated to attenuate the activation of these pathways.

Blockade of the P2Y12 receptor by this compound inhibits the activation of the small GTPase RhoA. This, in turn, prevents the activation of its downstream effector, ROCK. The RhoA/ROCK pathway is implicated in various cellular processes, including cytoskeletal rearrangement and gene expression. Furthermore, the inhibition of the P2Y12 receptor by this compound leads to a reduction in the phosphorylation and activation of p38 MAPK, a key regulator of inflammatory responses.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of well-established experimental protocols. Below are detailed methodologies for key assays.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the extent of platelet aggregation in response to an agonist, such as ADP, and the inhibitory effect of antagonists like this compound.

Methodology:

-

Blood Collection and Preparation of Platelet-Rich Plasma (PRP):

-

Collect whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes. PPP is used to set the 100% aggregation baseline.

-

-

Aggregation Measurement:

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 108 platelets/mL) using autologous PPP.

-

Pre-warm the PRP and PPP samples to 37°C.

-

Calibrate the light transmission aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pipette a defined volume of PRP into a cuvette with a magnetic stir bar and allow it to equilibrate for at least 1 minute at 37°C with stirring.

-

To test the effect of this compound, pre-incubate the PRP with varying concentrations of the compound for a specified time before adding the agonist.

-

Initiate platelet aggregation by adding a known concentration of ADP (e.g., 3 µM).

-

Record the change in light transmission over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

-

The percentage of aggregation is calculated relative to the PPP baseline. The IC50 value for this compound can be determined by plotting the percentage of inhibition against the log concentration of this compound.[5]

-

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound to the P2Y12 receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Use cell membranes prepared from a cell line stably expressing the human P2Y12 receptor (e.g., CHO-K1 cells) or from washed human platelets.

-

-

Binding Reaction:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled P2Y12 agonist (e.g., [3H]2-MeSADP), and varying concentrations of unlabeled this compound.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled agonist).

-

Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioactivity.

-

Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value from the resulting competition curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Adenylyl Cyclase Inhibition Assay

This assay measures the ability of this compound to block the ADP-mediated inhibition of adenylyl cyclase activity.

Methodology:

-

Cell Culture and Treatment:

-

Use cells expressing the P2Y12 receptor (e.g., rat platelets or a recombinant cell line).

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate adenylyl cyclase with an activator such as forskolin or prostaglandin E1 (PGE1).

-

Add ADP to induce P2Y12-mediated inhibition of adenylyl cyclase.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or radioimmunoassay).

-

-

Data Analysis:

Conclusion

This compound is a well-characterized P2Y12 receptor antagonist that serves as an invaluable tool for studying platelet biology and the role of purinergic signaling in various physiological and pathological processes. Its mechanism of action is centered on the competitive blockade of the P2Y12 receptor, leading to the prevention of Gi-mediated inhibition of adenylyl cyclase and the attenuation of downstream signaling pathways, including the RhoA/ROCK and p38 MAPK cascades. The experimental protocols detailed in this guide provide a framework for the continued investigation of P2Y12 receptor antagonists and their therapeutic potential.

References

MRS2395: A Technical Guide to a P2Y12 Receptor Antagonist

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on MRS2395, a potent antagonist of the P2Y12 receptor.

Introduction

This compound is a dipivaloyl derivative that acts as a potent and selective antagonist for the P2Y12 receptor, a crucial component in ADP-induced platelet activation and aggregation.[1] Its utility as a research tool lies in its ability to probe the function and signaling pathways of the P2Y12 receptor, which is a key therapeutic target in the prevention of thrombotic events.[1][2] This guide provides a detailed overview of the quantitative data associated with this compound, the intricate signaling pathway of the P2Y12 receptor, and the experimental protocols used to characterize this antagonist.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound, providing a comparative overview of its potency in various assays.

| Parameter | Value | Species/System | Assay Type | Reference |

| Ki | 3.6 µM | Rat Platelets | Inhibition of ADP-induced platelet activation | [1] |

| Ki | 3.7 µM | Rat Platelets | Inhibition of ADP-induced aggregation | [2] |

| IC50 | 7 µM | Rat Platelets | Inhibition of ADP-induced cAMP reduction (in the presence of PGE1) | [1] |

| IC50 | 7 µM | Human Platelet-Rich Plasma | Inhibition of ADP-induced platelet aggregation | [3] |

P2Y12 Receptor Signaling Pathway

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gαi. Upon activation by its endogenous ligand, adenosine diphosphate (ADP), the P2Y12 receptor initiates a signaling cascade that leads to platelet activation and aggregation.

The binding of ADP to the P2Y12 receptor triggers the dissociation of the Gαi subunit from the Gβγ complex. The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels result in decreased protein kinase A (PKA) activity, which in turn leads to the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP). This dephosphorylation relieves the inhibition of platelet activation.

Simultaneously, the Gβγ complex activates phosphoinositide 3-kinase (PI3K), which catalyzes the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, activating downstream effectors such as Akt (protein kinase B), which ultimately contributes to the conformational change of the glycoprotein IIb/IIIa (αIIbβ3) receptor, leading to fibrinogen binding and platelet aggregation.

P2Y12 receptor signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a P2Y12 receptor antagonist.

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the P2Y12 receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human P2Y12 receptor (e.g., CHO-K1 cells) or from washed human platelets.[4]

-

Reaction Mixture: In a 96-well plate, combine the following in a final volume of 250 µL:[4]

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[4]

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters (e.g., GF/C) using a cell harvester to separate the receptor-bound radioligand from the unbound radioligand.[4]

-

Washing: Wash the filters four times with ice-cold wash buffer to remove non-specifically bound radioactivity.[4]

-

Quantification: Dry the filters and measure the radioactivity retained on them using a scintillation counter.[4]

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Radioligand Binding Assay Workflow.

cAMP Functional Assay

This assay measures the ability of this compound to inhibit the ADP-mediated decrease in intracellular cAMP levels, providing a functional measure of its antagonist activity at the Gαi-coupled P2Y12 receptor.

Methodology:

-

Cell Preparation: Use washed platelets or a cell line expressing the P2Y12 receptor.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15 minutes) at 37°C.[3] To increase basal cAMP levels for easier detection of inhibition, a phosphodiesterase inhibitor like IBMX and an adenylyl cyclase activator like forskolin or PGE1 can be included.[1]

-

Stimulation: Stimulate the cells with a fixed concentration of ADP for a defined period.

-

Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

-

Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the IC50 value, which is the concentration of this compound that restores 50% of the ADP-inhibited cAMP level.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Potentiation of TRAP-6-induced platelet dense granule release by blockade of P2Y12 signaling with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Modeling Ligand Recognition at the P2Y12 Receptor in Light of X-Ray Structural Information - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413 - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Discovery and Development of MRS2395, a Potent P2Y12 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS2395 is a significant pharmacological tool in the study of P2Y12 receptor function and a lead compound in the development of antiplatelet therapies. As a potent and selective antagonist of the P2Y12 receptor, this compound has been instrumental in elucidating the receptor's role in platelet aggregation, thrombosis, and more recently, in neuroinflammation and pain signaling. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, with a focus on its pharmacological properties, experimental evaluation, and the signaling pathways it modulates.

Introduction

The P2Y12 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP), is a critical mediator of platelet activation and aggregation. Its central role in thrombosis has made it a prime target for the development of antiplatelet drugs to treat and prevent cardiovascular events such as myocardial infarction and stroke. This compound emerged from structure-activity relationship (SAR) studies as a potent and selective antagonist of the P2Y12 receptor, offering a valuable tool for both basic research and preclinical drug development.

Discovery and Development

This compound, a dipivaloyl derivative, was developed as part of a series of acyclic analogues of adenosine bisphosphates. The research aimed to identify potent and selective antagonists for P2Y receptors. Through systematic modifications of the parent compounds, this compound was identified as a potent inhibitor of ADP-induced platelet activation.[1]

Pharmacological Profile

This compound is characterized by its competitive antagonism at the P2Y12 receptor. Its pharmacological activity has been quantified in various in vitro assays, providing key metrics for its potency and efficacy.

Data Presentation: Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound from various studies.

| Parameter | Value | Species/Cell Type | Assay Conditions | Reference |

| Ki | 3.6 µM | Rat Platelets | ADP-induced platelet activation | [1] |

| Ki | 3.7 µM | Rat Platelets | ADP-induced aggregation | [2] |

| IC50 | 7 µM | Rat Platelets | Inhibition of ADP-induced cAMP accumulation in the presence of PGE1 | [1] |

Mechanism of Action

This compound exerts its effects by competitively blocking the binding of ADP to the P2Y12 receptor. This receptor is coupled to the inhibitory G protein, Gαi.

Canonical P2Y12 Signaling Pathway

Activation of the P2Y12 receptor by ADP leads to the dissociation of the Gαi subunit, which in turn inhibits the enzyme adenylyl cyclase. This inhibition results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), thereby promoting platelet activation and aggregation. This compound, by blocking ADP binding, prevents this signaling cascade, leading to the maintenance of high cAMP levels and inhibition of platelet activation.

Signaling in Microglia: RhoA/ROCK and p38 MAPK Pathways

In addition to its role in platelets, the P2Y12 receptor is prominently expressed on microglia, the resident immune cells of the central nervous system. In this context, P2Y12 receptor activation has been linked to microglial activation and neuroinflammation, particularly in pain signaling. Studies have shown that P2Y12 receptor activation can mediate microglial activation through the RhoA/ROCK pathway.[3][4][5] Furthermore, this signaling cascade can lead to the activation of p38 mitogen-activated protein kinase (p38 MAPK), a key regulator of inflammatory responses.[3][6][7] this compound has been shown to attenuate these signaling events, highlighting its potential as a modulator of neuroinflammation.[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit ADP-induced platelet aggregation.

-

Materials:

-

Freshly drawn human or rat whole blood anticoagulated with 3.2% sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) prepared by centrifugation.

-

Adenosine diphosphate (ADP) solution.

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).

-

Spectrophotometer or aggregometer.

-

-

Procedure:

-

Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.

-

Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 1500 x g) for 15 minutes.

-

Adjust the platelet count in the PRP to a standardized concentration using PPP.

-

Pre-incubate aliquots of PRP with varying concentrations of this compound or vehicle control for a specified time (e.g., 10-15 minutes) at 37°C.

-

Place the PRP samples in the aggregometer cuvettes and establish a baseline reading.

-

Initiate platelet aggregation by adding a submaximal concentration of ADP.

-

Monitor the change in light transmittance for a set period (e.g., 5-10 minutes) as platelets aggregate.

-

Calculate the percentage of aggregation inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for the P2Y12 receptor.

-

Materials:

-

Cell membranes prepared from cells expressing the P2Y12 receptor (e.g., platelets or transfected cell lines).

-

Radiolabeled P2Y12 antagonist (e.g., [³³P]-2MeSADP).

-

This compound stock solution.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known P2Y12 antagonist).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 of this compound by plotting the percentage of specific binding against the logarithm of the this compound concentration.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This assay measures the functional antagonism of this compound by quantifying its ability to block the ADP-induced inhibition of cAMP production.

-

Materials:

-

Whole cells expressing the P2Y12 receptor (e.g., platelets or transfected cell lines).

-

Forskolin (an adenylyl cyclase activator).

-

Adenosine diphosphate (ADP) solution.

-

This compound stock solution.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., ELISA or HTRF-based).

-

-

Procedure:

-

Pre-incubate the cells with a PDE inhibitor for a specified time.

-

Treat the cells with varying concentrations of this compound or vehicle control.

-

Stimulate the cells with a fixed concentration of ADP in the presence of forskolin. Forskolin is used to elevate basal cAMP levels, making the inhibitory effect of ADP more readily measurable.

-

Include control wells with forskolin alone (to determine maximal cAMP production) and forskolin plus ADP (to determine the extent of inhibition by ADP).

-

After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of the ADP response for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Mandatory Visualizations

Signaling Pathways

Caption: P2Y12 receptor signaling pathways modulated by this compound.

Experimental Workflow

Caption: General experimental workflow for the characterization of this compound.

Conclusion

This compound has proven to be an invaluable pharmacological tool for the investigation of P2Y12 receptor function. Its well-characterized potency and selectivity have enabled detailed studies of the receptor's role in both hemostasis and neuroinflammation. The experimental protocols and signaling pathways detailed in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and other P2Y12 receptor modulators. Further research into the in vivo effects and therapeutic potential of this compound and its analogues is warranted, particularly in the context of neuroinflammatory and chronic pain disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. RhoA/ROCK pathway mediates p38 MAPK activation and morphological changes downstream of P2Y12/13 receptors in spinal microglia in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. P2Y12 receptor mediates microglial activation via RhoA/ROCK pathway in the trigeminal nucleus caudalis in a mouse model of chronic migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. P2Y12 receptor-mediated activation of spinal microglia and p38MAPK pathway contribute to cancer-induced bone pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. P2Y12 regulates microglia activation and excitatory synaptic transmission in spinal lamina II neurons during neuropathic pain in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of MRS2395 in Platelet Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of MRS2395 in the study of platelet aggregation. As a potent and selective antagonist of the P2Y12 receptor, this compound serves as an invaluable tool for elucidating the molecular mechanisms underlying platelet activation and for the development of novel antiplatelet therapies. This document provides a comprehensive overview of its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Introduction: The P2Y12 Receptor and Platelet Aggregation

Platelet aggregation is a fundamental process in hemostasis and thrombosis. Upon vascular injury, platelets adhere to the exposed subendothelium, become activated, and recruit additional platelets to form a hemostatic plug. Adenosine diphosphate (ADP) is a key agonist in this process, released from dense granules of activated platelets and red blood cells. ADP exerts its effects by binding to two G protein-coupled receptors on the platelet surface: P2Y1 and P2Y12.[1][2][3]

The P2Y12 receptor, coupled to the inhibitory G protein (Gi), plays a central role in amplifying and sustaining the platelet aggregation response.[3][4] Activation of the P2Y12 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[5] Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally phosphorylates proteins that inhibit platelet activation. This Gi-mediated signaling is crucial for the full and irreversible aggregation of platelets.[1] Given its pivotal role, the P2Y12 receptor is a major target for antiplatelet drugs.[2]

This compound: A Selective P2Y12 Receptor Antagonist

This compound is a synthetic compound that acts as a potent and selective antagonist of the P2Y12 receptor.[6][7] It is a derivative of adenosine bisphosphate and is characterized by its dipivaloyl ester modifications, which enhance its cell permeability.[6] By competitively blocking the binding of ADP to the P2Y12 receptor, this compound effectively inhibits the downstream signaling cascade that leads to platelet aggregation. Its selectivity for the P2Y12 receptor makes it an excellent research tool for isolating and studying the specific contributions of this receptor to platelet function, distinguishing its role from that of the P2Y1 receptor.

Quantitative Data: Inhibitory Potency of this compound

The efficacy of this compound as a P2Y12 antagonist has been quantified in various in vitro studies. The following table summarizes key inhibitory parameters, providing a comparative overview of its potency.

| Parameter | Value | Species | Assay Conditions | Reference |

| IC₅₀ | 7 µM | Rat | Inhibition of ADP-induced cAMP reduction in the presence of PGE1. | [6] |

| Kᵢ | 3.6 µM | - | Inhibition of ADP-induced platelet activation. | [6] |

| Kᵢ | 3.7 µM | Rat | Inhibition of ADP-induced aggregation in rat platelets. |

Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half. Kᵢ (Inhibition constant) is an indication of the potency of an inhibitor; it is the concentration required to produce half-maximum inhibition.

P2Y12 Signaling Pathway and the Action of this compound

The following diagram illustrates the signaling pathway initiated by ADP binding to the P2Y12 receptor and the point of intervention by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in platelet aggregation.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Materials:

-

Freshly drawn human or animal blood anticoagulated with 3.2% sodium citrate.

-

Platelet agonists: Adenosine diphosphate (ADP), Collagen, Thrombin receptor-activating peptide (TRAP-6).

-

This compound stock solution (in DMSO or appropriate solvent).

-

Phosphate-buffered saline (PBS).

-

Light Transmission Aggregometer.

-

Cuvettes with stir bars.

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.[8]

-

Carefully collect the upper PRP layer.

-

Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.[9]

-

Adjust the platelet count of the PRP to 2.5-3.0 x 10⁸ platelets/mL using autologous PPP.

-

-

Assay Performance:

-

Pre-warm PRP and PPP samples to 37°C.

-

Calibrate the aggregometer with PPP set to 100% light transmission and PRP set to 0% light transmission.[8]

-

Pipette 450 µL of adjusted PRP into a cuvette with a stir bar.

-

Add 5 µL of this compound at various concentrations (or vehicle control) and incubate for 2-5 minutes at 37°C with stirring.

-

Add 50 µL of the platelet agonist (e.g., ADP to a final concentration of 5-20 µM).

-

Record the change in light transmission for 5-10 minutes.

-

-

Data Analysis:

-

The maximum percentage of aggregation is determined from the aggregation curve.

-

Plot the percentage of inhibition (relative to the vehicle control) against the concentration of this compound to determine the IC₅₀ value.

-

Platelet Dense Granule Release Assay (Luciferin-Luciferase Assay)

This assay quantifies the release of ATP from platelet dense granules upon activation, using a luciferin-luciferase reaction that produces a luminescent signal proportional to the amount of ATP.

Materials:

-

Washed platelets.

-

Platelet agonists (e.g., Thrombin, TRAP-6).

-

This compound stock solution.

-

Luciferin-luciferase reagent.

-

Luminometer or a plate reader with luminescence capabilities.

Procedure:

-

Preparation of Washed Platelets:

-

Prepare PRP as described above.

-

Acidify the PRP with acid-citrate-dextrose (ACD) and centrifuge at 800 x g for 15 minutes.

-

Resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) containing apyrase to prevent premature activation.

-

Adjust the platelet concentration to 2-5 x 10⁸ platelets/mL.

-

-

Assay Performance:

-

In a luminometer tube or a white-walled microplate, add washed platelets.

-

Add this compound at desired concentrations or vehicle control and incubate.

-

Add the luciferin-luciferase reagent.

-

Initiate the reaction by adding the platelet agonist.

-

Immediately measure the luminescence signal over time.

-

-

Data Analysis:

-

The amount of ATP released is quantified by comparing the luminescence signal to an ATP standard curve.

-

The inhibitory effect of this compound is calculated as the percentage reduction in ATP release compared to the control.

-

Intracellular cAMP Measurement Assay

This assay determines the effect of this compound on the P2Y12-mediated inhibition of cAMP production.

Materials:

-

Washed platelets.

-

Adenylyl cyclase activator (e.g., Prostaglandin E1 - PGE1 or Forskolin).

-

ADP.

-

This compound stock solution.

-

cAMP enzyme immunoassay (EIA) kit or radioimmunoassay (RIA) kit.

-

Cell lysis buffer.

Procedure:

-

Platelet Preparation and Treatment:

-

Use washed platelets prepared as described above.

-

Pre-incubate the platelets with various concentrations of this compound or vehicle control.

-

Stimulate the platelets with an adenylyl cyclase activator (e.g., PGE1) to induce cAMP production.

-

Add ADP to activate the P2Y12 receptor and induce the inhibition of cAMP production.

-

-

cAMP Measurement:

-

Stop the reaction by adding a lysis buffer or by rapid freezing.

-

Measure the intracellular cAMP concentration using a commercially available EIA or RIA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

The ability of this compound to block the ADP-induced decrease in cAMP levels is quantified.

-

The results are expressed as the percentage reversal of the ADP-mediated inhibition of cAMP synthesis.

-

Experimental Workflow for Screening P2Y12 Antagonists

The following diagram outlines a typical experimental workflow for the initial screening and characterization of potential P2Y12 receptor antagonists like this compound.

Structure-Activity Relationship (SAR) of P2Y12 Antagonists

The development of this compound and other P2Y12 antagonists has been guided by extensive structure-activity relationship (SAR) studies.[10] For the class of adenosine-derived antagonists, modifications to the purine ring, the ribose moiety, and the phosphate groups have been systematically explored to optimize potency, selectivity, and pharmacokinetic properties.[11] For instance, substitutions at the N⁶ and C2 positions of the adenine ring have been shown to significantly influence receptor affinity and antagonist activity. The bisphosphate group is crucial for binding, and modifications to the phosphate chain can alter the compound's antagonistic properties. Understanding these SAR principles is essential for the rational design of new and improved P2Y12 inhibitors for therapeutic use.[10][11]

Conclusion

This compound is a cornerstone research tool in the field of platelet biology and thrombosis. Its high selectivity for the P2Y12 receptor allows for the precise investigation of this critical signaling pathway in platelet aggregation. The quantitative data on its inhibitory potency, coupled with detailed experimental protocols, provides researchers with the necessary information to effectively utilize this compound in their studies. The visualization of the P2Y12 signaling pathway and a typical screening workflow further aids in the conceptual understanding and practical application of this knowledge. As research into antithrombotic therapies continues, the insights gained from studies utilizing this compound will undoubtedly contribute to the development of safer and more effective drugs for the prevention and treatment of cardiovascular diseases.

References

- 1. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P2Y12 receptor in platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Central role of the P2Y12 receptor in platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of P2Y12 Receptor and Activated Platelets During Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Platelet - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 9. tandfonline.com [tandfonline.com]

- 10. State of affairs: Design and structure-activity relationships of reversible P2Y12 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of determinants required for agonistic and inverse agonistic ligand properties at the ADP receptor P2Y12 - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Purinergic Signaling with MRS2395: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of MRS2395, a potent and selective antagonist of the P2Y12 receptor, in the investigation of purinergic signaling. It is designed to equip researchers with the necessary theoretical knowledge and practical methodologies to effectively utilize this tool in their studies.

Introduction to Purinergic Signaling and the P2Y12 Receptor

Purinergic signaling is a form of extracellular signaling mediated by purine nucleotides and nucleosides, such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP). These molecules act as signaling agents by binding to specific purinergic receptors, which are broadly classified into P1 receptors (for adenosine) and P2 receptors (for ATP/ADP). The P2 receptor family is further divided into ionotropic P2X receptors and metabotropic, G protein-coupled P2Y receptors.

The P2Y12 receptor is a key member of the P2Y family, primarily expressed on the surface of platelets and microglia.[1][2] It is a Gi-coupled receptor that, upon activation by its endogenous ligand ADP, initiates a signaling cascade leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This signaling pathway plays a crucial role in platelet activation and aggregation, making the P2Y12 receptor a major target for antiplatelet drugs.[1] In the central nervous system, the P2Y12 receptor is involved in microglial activation and chemotaxis in response to injury.[2]

This compound: A Selective P2Y12 Antagonist

This compound is a selective antagonist of the P2Y12 receptor, widely used as a pharmacological tool to study its function.[4] By blocking the binding of ADP to the P2Y12 receptor, this compound effectively inhibits the downstream signaling cascade, thereby preventing platelet aggregation and microglial activation.[5][6] Its selectivity and potency make it an invaluable tool for dissecting the role of the P2Y12 receptor in various physiological and pathological processes.

Quantitative Data for this compound

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibitor constant (Ki). These values can vary depending on the experimental conditions and the cell type used.

| Parameter | Value | Cell Type/System | Reference |

| IC50 | 7 µM | Human Platelet Rich Plasma (ADP-induced aggregation) | [5] |

| Ki | 3.7 µM | Rat Platelets (ADP-induced aggregation) | [4] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on purinergic signaling.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of platelets to aggregate in response to an agonist, and the inhibitory effect of antagonists like this compound.

Principle: Platelet-rich plasma (PRP) is a suspension of platelets in plasma. When an agonist is added, platelets aggregate, causing the PRP to become more transparent. This change in light transmission is measured by an aggregometer.

Materials:

-

Freshly drawn human blood

-

3.2% Sodium Citrate (anticoagulant)

-

ADP (agonist)

-

This compound

-

Phosphate Buffered Saline (PBS)

-

Platelet-poor plasma (PPP) for blank

-

Light Transmission Aggregometer

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

-

Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.

-

Carefully collect the upper PRP layer.

-

-

Preparation of Platelet-Poor Plasma (PPP):

-

Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.

-

-

Assay:

-

Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.

-

Pre-warm the PRP to 37°C.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Add a defined volume of PRP to a cuvette with a stir bar.

-

Add this compound at the desired concentration (or vehicle control) and incubate for a specified time (e.g., 5 minutes).

-

Initiate aggregation by adding a submaximal concentration of ADP (e.g., 5-10 µM).

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

The percentage of aggregation is calculated relative to the PPP control.

-

The IC50 value for this compound can be determined by testing a range of concentrations and plotting the inhibition of aggregation against the log of the inhibitor concentration.

-

cAMP Measurement Assay (Competitive ELISA)

This assay quantifies the intracellular levels of cyclic AMP (cAMP) to assess the effect of this compound on the P2Y12 receptor's inhibition of adenylyl cyclase.

Principle: This is a competitive immunoassay where cAMP in the sample competes with a fixed amount of labeled cAMP for a limited number of binding sites on a cAMP-specific antibody. The amount of labeled cAMP bound to the antibody is inversely proportional to the concentration of cAMP in the sample.

Materials:

-

Cells expressing the P2Y12 receptor (e.g., platelets, CHO-K1 cells)

-

This compound

-

ADP (agonist)

-

Forskolin (adenylyl cyclase activator, optional)

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

Cell lysis buffer

-

Microplate reader

Procedure:

-

Cell Preparation:

-

Culture and prepare cells according to standard protocols.

-

-

Treatment:

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation.

-

Treat the cells with this compound at various concentrations (or vehicle control) for a defined period.

-

Stimulate the cells with ADP (in the presence or absence of forskolin, which can be used to amplify the signal).

-

-

Cell Lysis:

-

Lyse the cells using the lysis buffer provided in the ELISA kit.

-

-

ELISA:

-

Follow the specific instructions of the commercial cAMP ELISA kit. This typically involves:

-

Adding standards and samples to the antibody-coated plate.

-

Adding the enzyme-linked cAMP conjugate.

-

Incubating to allow for competitive binding.

-

Washing the plate to remove unbound reagents.

-

Adding a substrate to develop a colorimetric signal.

-

Stopping the reaction.

-

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Generate a standard curve using the cAMP standards.

-

Calculate the concentration of cAMP in the samples based on the standard curve.

-

Intracellular Calcium ([Ca2+]i) Mobilization Assay (Fura-2 AM)

This assay measures changes in intracellular calcium concentration in response to P2Y12 receptor activation and its inhibition by this compound. While P2Y12 activation itself does not directly mobilize intracellular calcium, it potentiates the calcium signal initiated by other receptors like P2Y1.

Principle: Fura-2 AM is a membrane-permeant fluorescent dye that is cleaved by intracellular esterases to become Fura-2, which is trapped inside the cell. Fura-2 binds to free Ca2+ and its fluorescence excitation spectrum shifts. The ratio of fluorescence emission at two different excitation wavelengths (typically 340 nm and 380 nm) is used to calculate the intracellular calcium concentration.

Materials:

-

Cells expressing P2Y1 and P2Y12 receptors (e.g., platelets)

-

Fura-2 AM

-

Pluronic F-127 (to aid in dye loading)

-

HEPES-buffered saline

-

ADP (agonist)

-

This compound

-

Fluorescence microscope or plate reader with ratiometric capabilities

Procedure:

-

Cell Loading:

-

Assay:

-

Resuspend the loaded cells in fresh buffer.

-

Place the cells in the imaging chamber or microplate.

-

Obtain a baseline fluorescence ratio.

-

Add this compound at the desired concentration and incubate.

-

Add ADP to stimulate the cells.

-

Record the fluorescence intensity at the two excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm) over time.

-

-

Data Analysis:

-

Calculate the 340/380 nm fluorescence ratio.

-

The change in this ratio over time reflects the change in intracellular calcium concentration.

-

Calibration can be performed using ionomycin and EGTA to determine the maximum and minimum fluorescence ratios, allowing for the calculation of absolute [Ca2+]i concentrations.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within purinergic signaling pathways and the logical flow of experiments is crucial for a comprehensive understanding.

P2Y12 Signaling Pathway in Platelets

Caption: P2Y12 receptor signaling cascade in platelets.

P2Y12 Signaling Pathway in Microglia

Caption: P2Y12 receptor signaling in microglia.

Experimental Workflow for Investigating Purinergic Signaling with this compound

Caption: General experimental workflow using this compound.

Conclusion

This compound is a powerful and selective tool for the investigation of P2Y12 receptor-mediated purinergic signaling. By employing the detailed experimental protocols and understanding the underlying signaling pathways outlined in this guide, researchers can effectively probe the multifaceted roles of the P2Y12 receptor in health and disease. The provided quantitative data and visual workflows serve as a valuable resource for designing, executing, and interpreting experiments in the field of purinergic signaling.

References

- 1. Modeling Ligand Recognition at the P2Y12 Receptor in Light of X-Ray Structural Information - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Potentiation of TRAP-6-induced platelet dense granule release by blockade of P2Y12 signaling with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. P2Y12 and P2Y13 receptors involved in ADPβs induced the release of IL-1β, IL-6 and TNF-α from cultured dorsal horn microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cellbiolabs.com [cellbiolabs.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. cAMP(Cyclic Adenosine Monophosphate) ELISA Kit [elkbiotech.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Development of a platelet calcium flux assay using Fura-2, AM on the FlexStation 3 reader [moleculardevices.com]

- 12. A procedure allowing measurement of cytosolic Ca2+ in rat platelets. Inhibition of a plasma lipoprotein on fura 2-AM loading - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. moodle2.units.it [moodle2.units.it]

An In-Depth Technical Guide to MRS2395 for In Vitro Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of MRS2395, a selective antagonist of the P2Y12 receptor, for its application in in vitro research. It covers the compound's mechanism of action, key pharmacological data, and detailed protocols for essential experimental assays.

Core Concepts: Understanding this compound and the P2Y12 Receptor

This compound is a potent and selective antagonist of the P2Y12 receptor, a G protein-coupled receptor (GPCR) primarily expressed on the surface of platelets.[1][2] The P2Y12 receptor is a crucial component in the process of platelet activation and aggregation, making it a significant target in thrombosis research and for the development of antiplatelet therapies.[3][4]

The endogenous agonist for the P2Y12 receptor is adenosine diphosphate (ADP). Upon ADP binding, the P2Y12 receptor couples to the Gαi subunit of the heterotrimeric G protein.[3][5] This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][5] Lowered cAMP levels contribute to the activation of platelets. Concurrently, the Gβγ subunits of the G protein can activate phosphoinositide 3-kinase (PI3K), further promoting platelet aggregation.[5]

This compound acts by competitively binding to the P2Y12 receptor, thereby preventing ADP from binding and initiating the downstream signaling events that lead to platelet activation.[2]

Quantitative Pharmacological Data

The following table summarizes key quantitative data for this compound from various in vitro studies. This data is essential for designing experiments and interpreting results.

| Parameter | Value | Species/Cell Type | Assay | Reference |

| Ki | 3.7 µM | Rat Platelets | ADP-induced Platelet Aggregation | [2] |

| IC50 | 7 µM | Rat Platelets | Inhibition of ADP-induced cAMP formation | [1] |

| IC50 | 7 µM | Human Platelet-Rich Plasma | ADP-induced Platelet Aggregation | [4] |

| IC50 | ~20 µM | CHO cells expressing human P2Y12 receptor | Inhibition of 2-MeSADP-induced adenylyl cyclase inhibition | [6] |

Signaling Pathway and Experimental Workflows

To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided in the DOT language for use with Graphviz.

P2Y12 Receptor Signaling Pathway

This diagram illustrates the signaling cascade initiated by ADP binding to the P2Y12 receptor and the inhibitory effect of this compound.

Experimental Workflow: GPCR Antagonist Screening

This diagram outlines a general workflow for screening and characterizing a GPCR antagonist like this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize the activity of this compound.

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol is adapted from standard procedures for LTA.[7][8]

Objective: To measure the inhibitory effect of this compound on ADP-induced platelet aggregation in human platelet-rich plasma (PRP).

Materials:

-

Freshly drawn human whole blood anticoagulated with 3.2% or 3.8% sodium citrate.

-

This compound stock solution (e.g., in DMSO).

-

Adenosine diphosphate (ADP) solution.

-

Platelet-poor plasma (PPP).

-

Light Transmission Aggregometer.

-

Aggregometer cuvettes with stir bars.

-

Centrifuge.

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Collect whole blood and centrifuge at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off to obtain PRP.

-

Carefully transfer the upper PRP layer to a new tube.

-

Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP. PPP will be used to set the 100% aggregation baseline.

-

-

Assay Protocol:

-

Adjust the platelet count of the PRP to 200-300 x 109/L using autologous PPP.

-

Pre-warm PRP and PPP to 37°C.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pipette an appropriate volume of adjusted PRP into aggregometer cuvettes containing a stir bar.

-

Incubate the PRP for at least 1 minute at 37°C with stirring (typically 900-1200 rpm).

-

Add the desired concentration of this compound or vehicle (DMSO) to the PRP and incubate for a specified time (e.g., 2-15 minutes).

-

Initiate platelet aggregation by adding a sub-maximal concentration of ADP (e.g., 3-10 µM).

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

The percentage of aggregation is calculated relative to the PPP control.

-

The IC50 value for this compound can be determined by testing a range of concentrations and plotting the percentage of inhibition against the log of the antagonist concentration.

-

Calcium Mobilization Assay

This protocol is a general guideline for a fluorescence-based calcium mobilization assay using a cell line expressing the P2Y12 receptor, such as CHO-K1 cells.[9][10]

Objective: To measure the ability of this compound to inhibit agonist-induced intracellular calcium mobilization.

Materials:

-

CHO-K1 cells stably expressing the human P2Y12 receptor.

-

Cell culture medium (e.g., Ham's F-12).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Probenecid (to prevent dye leakage).

-

P2Y12 receptor agonist (e.g., 2-MeSADP).

-

This compound stock solution.

-

Black-walled, clear-bottom 96- or 384-well microplates.

-

Fluorescence microplate reader with kinetic reading and automated liquid handling capabilities (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Preparation:

-

Seed the P2Y12-expressing CHO-K1 cells into the microplates at an optimized density (e.g., 10,000-80,000 cells/well) and culture overnight.

-

-

Dye Loading:

-

Prepare a dye-loading solution containing Fluo-4 AM and probenecid in the assay buffer.

-

Remove the culture medium from the cells and add the dye-loading solution.

-

Incubate the plate for approximately 1 hour at 37°C, followed by a 15-30 minute incubation at room temperature.

-

-

Assay Protocol:

-

Prepare a compound plate containing serial dilutions of this compound and a fixed concentration of the P2Y12 agonist (e.g., EC80 concentration of 2-MeSADP).

-

Place the cell plate in the fluorescence plate reader.

-

Initiate the kinetic read, measuring fluorescence intensity at Ex/Em = 490/525 nm.

-

After establishing a baseline fluorescence, the instrument's liquid handler should add the this compound solution (or vehicle) followed by the agonist solution.

-

Continue recording the fluorescence signal to measure the change in intracellular calcium concentration.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the intracellular calcium concentration.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the agonist-only control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

-

Adenylyl Cyclase Inhibition Assay

This protocol outlines a method to measure the effect of this compound on the inhibition of adenylyl cyclase activity, typically by quantifying intracellular cAMP levels using an ELISA-based kit.

Objective: To determine the ability of this compound to reverse the agonist-induced inhibition of adenylyl cyclase.

Materials:

-

Cells expressing the P2Y12 receptor (e.g., CHO-K1 cells).

-

Cell culture medium.

-

Forskolin (an adenylyl cyclase activator).

-

P2Y12 receptor agonist (e.g., 2-MeSADP).

-

This compound stock solution.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP ELISA kit.

-

Microplate reader for ELISA.

Procedure:

-

Cell Treatment:

-

Seed cells in a multi-well plate and grow to confluence.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes) in the presence of a PDE inhibitor.

-

Add the P2Y12 agonist (e.g., 2-MeSADP) to all wells except the basal and forskolin-only controls.

-

Add forskolin to all wells except the basal control to stimulate adenylyl cyclase.

-

Incubate for a specified time (e.g., 10-15 minutes) at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells according to the cAMP ELISA kit protocol.

-

Perform the competitive ELISA as per the manufacturer's instructions. This typically involves incubating the cell lysates with a cAMP-HRP conjugate and an anti-cAMP antibody in a pre-coated plate.

-

After washing, add the substrate and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

The absorbance is inversely proportional to the amount of cAMP in the sample.

-

Generate a standard curve using the provided cAMP standards.

-

Calculate the concentration of cAMP in each sample from the standard curve.

-

The ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production can be used to determine its IC50 value.

-

Conclusion

This compound is a valuable pharmacological tool for the in vitro study of the P2Y12 receptor. Its selectivity allows for the specific interrogation of P2Y12-mediated signaling pathways in various cell types, most notably in platelets. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to design and execute robust in vitro studies utilizing this compound, contributing to a deeper understanding of P2Y12 receptor function in health and disease.

References

- 1. youtube.com [youtube.com]

- 2. pdCSM-GPCR: predicting potent GPCR ligands with graph-based signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potentiation of TRAP-6-induced platelet dense granule release by blockade of P2Y12 signaling with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. content.abcam.com [content.abcam.com]

- 10. abcam.com [abcam.com]

chemical structure and properties of MRS2395

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of MRS2395, a selective antagonist of the P2Y12 receptor.

Chemical Structure and Properties

This compound is a synthetic molecule belonging to the class of purinergic signaling antagonists. Its chemical structure and properties are fundamental to its biological activity and are summarized below.

Chemical Structure:

-

IUPAC Name: 2,2-dimethylpropionic acid 3-(2-chloro-6-methylaminopurin-9-yl)-2-(2,2-dimethylpropionyloxymethyl)propyl ester[1]

-

SMILES: CNC1=C2N=CN(CC(COC(C(=O)C(C)(C)C)=O)COC(=O)C(C)(C)C)C2=NC(Cl)=N1

Physicochemical Properties:

| Property | Value |

| Aqueous Solubility | Data not available |

| pKa | Data not available |

| LogP (Octanol-Water Partition Coefficient) | Data not available |

Biological Activity

This compound is a potent and selective antagonist of the P2Y12 receptor, a key player in platelet activation and aggregation. Its primary mechanism of action involves the inhibition of ADP-mediated signaling pathways in platelets.

Quantitative Biological Data:

| Parameter | Value | Species | Assay Conditions |

| Ki (inhibition constant) | 3.6 µM[3] or 3.7 µM[4] | Rat | Inhibition of ADP-induced platelet aggregation |

| IC50 (half maximal inhibitory concentration) | 7 µM[3] | Human | Inhibition of ADP-induced platelet aggregation |

Mechanism of Action: P2Y12 Receptor Signaling Pathway

The P2Y12 receptor is a G-protein coupled receptor (GPCR) that, upon binding to its endogenous ligand adenosine diphosphate (ADP), initiates a signaling cascade that leads to platelet activation and aggregation. This compound competitively inhibits this process.

References

MRS2395: A Technical Guide to its Selectivity for the P2Y12 Receptor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacological selectivity of MRS2395 for the P2Y12 receptor. This compound, a dipivaloyl derivative, is a recognized antagonist of the P2Y12 receptor, a critical component in ADP-induced platelet activation.[1][2][3] This document consolidates quantitative data, details key experimental methodologies, and illustrates relevant biological pathways and workflows to support research and development efforts targeting the P2Y12 receptor.

Quantitative Selectivity Profile

| Parameter | Value | Assay | System | Reference |

| Ki | 3.6 µM | Inhibition of ADP-induced platelet activation | Rat Platelets | [1][2][7] |

| IC50 | 7 µM | Inhibition of ADP-induced cAMP formation in the presence of PGE1 | Rat Platelets | [1][2][3] |

| IC50 | 7 µM | Inhibition of ADP-induced platelet aggregation | Human Platelet-Rich Plasma (PRP) | [8] |

P2Y12 Receptor Signaling and Antagonism by this compound

The P2Y12 receptor is a Gi protein-coupled receptor that plays a pivotal role in platelet activation and aggregation. Upon binding its endogenous ligand, adenosine diphosphate (ADP), the P2Y12 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP promotes platelet activation and aggregation. This compound acts as an antagonist at this receptor, blocking the effects of ADP and thereby inhibiting platelet activation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit ADP-induced platelet aggregation in platelet-rich plasma (PRP).

1. Preparation of Platelet-Rich Plasma (PRP):

-

Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

The blood is then centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.

-

The PRP is carefully collected.

2. Aggregation Measurement:

-

PRP is placed in an aggregometer cuvette with a stir bar and warmed to 37°C.

-

A baseline light transmission is established.

-

This compound or vehicle control is pre-incubated with the PRP for a specified time.

-

Platelet aggregation is induced by the addition of a submaximal concentration of ADP (e.g., 3 µM).[8]

-

The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.

-

The IC50 value is determined from the concentration-response curve of this compound.[8]

Inhibition of Adenylyl Cyclase (cAMP) Assay

This functional assay determines the ability of this compound to counteract the ADP-mediated inhibition of adenylyl cyclase.

1. Platelet Preparation:

-

Washed platelets are prepared from whole blood by centrifugation and resuspension in a suitable buffer (e.g., Tyrode's buffer).

2. Assay Procedure:

-

Washed platelets are pre-incubated with this compound or vehicle control.

-

Adenylyl cyclase is then stimulated with a known activator, such as Prostaglandin E1 (PGE1).

-

ADP is added to the system to inhibit the PGE1-stimulated adenylyl cyclase activity.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular concentration of cAMP is measured using a commercially available assay kit (e.g., ELISA or TR-FRET based).

-

The IC50 value for this compound is calculated by determining the concentration required to restore 50% of the cAMP level that was inhibited by ADP.

Off-Target and Other Considerations

While this compound is a valuable tool for studying P2Y12, researchers should be aware of potential off-target effects, especially at higher concentrations. Studies have utilized this compound to investigate the role of P2Y12 in various physiological and pathological processes beyond thrombosis, including neuroinflammation and pain.[5][6] The interpretation of results from such studies should consider the selectivity profile and the concentrations used.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. P2Y12 and P2Y13 receptors involved in ADPβs induced the release of IL-1β, IL-6 and TNF-α from cultured dorsal horn microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. P2X and P2Y receptor antagonists reduce inflammation in ATP-induced microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. P2Y12 regulates microglia activation and excitatory synaptic transmission in spinal lamina II neurons during neuropathic pain in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Potentiation of TRAP-6-induced platelet dense granule release by blockade of P2Y12 signaling with this compound - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the P2Y12 Receptor and its Antagonism by MRS2395: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the P2Y12 receptor's function, its critical role in platelet activation, and its inhibition by the antagonist MRS2395. This document details the signaling pathways, quantitative pharmacological data, and key experimental methodologies relevant to the study of this important therapeutic target.

The P2Y12 Receptor: A Key Mediator of Platelet Aggregation

The P2Y12 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of blood platelets. It plays a pivotal role in hemostasis and thrombosis. The endogenous agonist for the P2Y12 receptor is adenosine diphosphate (ADP), which, upon binding, initiates a signaling cascade that leads to platelet activation, aggregation, and thrombus formation.[1][2][3] Consequently, the P2Y12 receptor has emerged as a major target for antiplatelet therapies aimed at preventing thrombotic events such as myocardial infarction and stroke.[4]

This compound: A Potent P2Y12 Receptor Antagonist

This compound is a synthetic and potent antagonist of the P2Y12 receptor.[5] It is a derivative of adenosine bisphosphate and acts by competitively blocking the binding of ADP to the P2Y12 receptor, thereby inhibiting downstream signaling and subsequent platelet activation.[5]

Quantitative Data for this compound

The following tables summarize the key quantitative parameters defining the interaction of this compound with the P2Y12 receptor.

| Parameter | Value | Species | Assay Conditions | Reference(s) |

| Binding Affinity (Ki) | 3.6 µM | Rat | ADP-induced platelet activation | [5] |

| 3.7 µM | Rat | ADP-induced platelet aggregation |

Table 1: Binding Affinity of this compound for the P2Y12 Receptor

| Parameter | Value | Species | Assay Conditions | Reference(s) |

| Inhibitory Concentration (IC50) | 7 µM | Rat | Inhibition of ADP-induced cAMP accumulation in the presence of PGE1 | [5][6] |

Table 2: Functional Inhibitory Activity of this compound

P2Y12 Receptor Signaling Pathways

The P2Y12 receptor is coupled to the inhibitory G protein, Gαi.[1] Activation of the P2Y12 receptor by ADP triggers a cascade of intracellular events that ultimately lead to platelet aggregation and degranulation. The primary signaling pathways are detailed below and illustrated in the accompanying diagrams.

Gαi-Mediated Inhibition of Adenylyl Cyclase

Upon ADP binding, the Gαi subunit of the G protein dissociates and inhibits the enzyme adenylyl cyclase.[1][2][7] This inhibition leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][5] Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), which in turn reduces the phosphorylation of vasodilator-stimulated phosphoprotein (VASP).[8][9] Dephosphorylated VASP is associated with the activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, a key step in platelet aggregation.[7][8]

Gβγ-Mediated Activation of PI3K/Akt Pathway

The Gβγ subunits, which also dissociate upon receptor activation, stimulate phosphoinositide 3-kinase (PI3K).[2][7][10] PI3K activation leads to the phosphorylation and activation of Akt (also known as protein kinase B).[1][2][10] The PI3K/Akt pathway is a crucial signaling cascade that contributes to the stabilization of platelet aggregation and thrombus formation.[7][11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of the P2Y12 receptor and the inhibitory effects of this compound.

Platelet Aggregation Assay

This assay measures the ability of platelets to aggregate in response to an agonist, and the inhibition of this process by an antagonist.

Principle: Light transmission aggregometry (LTA) is the gold standard. Platelet-rich plasma (PRP) is stirred in a cuvette, and as platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through.

Methodology:

-

Blood Collection: Collect whole blood from healthy, consenting donors (who have abstained from anti-platelet medication for at least 10 days) into tubes containing 3.2% or 3.8% sodium citrate.

-

PRP Preparation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off to obtain platelet-rich plasma (PRP).

-

PPP Preparation: To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes. PPP is used to set the 100% aggregation baseline.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (typically 2.5 x 10⁸ platelets/mL) using autologous PPP.

-

Assay Procedure:

-

Pre-warm PRP and PPP samples to 37°C.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pipette adjusted PRP into aggregometer cuvettes with a magnetic stir bar.

-

Incubate the PRP for a defined period with either vehicle control or varying concentrations of this compound.

-

Add the agonist (e.g., ADP) to induce aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis: The maximum percentage of aggregation is determined. For antagonist studies, IC50 values are calculated from the concentration-response curves.[12]

cAMP Accumulation Assay

This assay measures the intracellular levels of cAMP, which are modulated by the P2Y12 receptor's interaction with adenylyl cyclase.

Principle: This is a competitive immunoassay. cAMP produced by cells competes with a labeled cAMP for binding to a specific antibody. The amount of labeled cAMP bound is inversely proportional to the amount of cAMP in the sample.

Methodology:

-

Cell Culture: Use a suitable cell line expressing the P2Y12 receptor (e.g., CHO-K1 cells) or isolated platelets.

-

Cell Stimulation:

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.